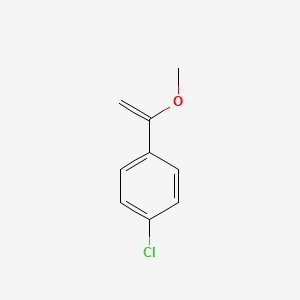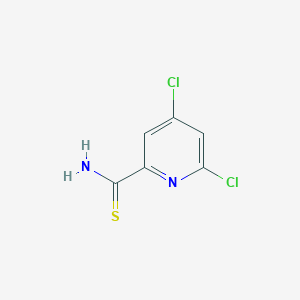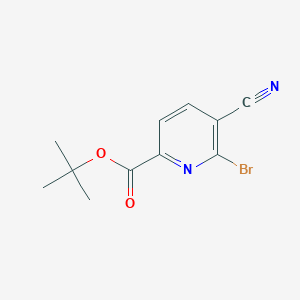
tert-Butyl 6-bromo-5-cyanopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-5-cyanopicolinate: is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a tert-butyl group, a bromine atom, and a cyano group attached to a picolinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-5-cyanopicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of a cyano group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-5-cyanopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products like tert-Butyl 6-azido-5-cyanopicolinate or tert-Butyl 6-thio-5-cyanopicolinate.
Oxidation and Reduction Reactions: Products like tert-Butyl 6-amino-5-cyanopicolinate or tert-Butyl 6-carboxy-5-cyanopicolinate.
Coupling Reactions: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-5-cyanopicolinate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-cyanopicolinate depends on its specific applicationThe presence of the cyano and bromine groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- tert-Butyl 6-cyano-5-methylpicolinate
- tert-Butyl 6-bromo-5-methylpicolinate
- tert-Butyl 6-chloro-5-cyanopicolinate
Comparison: tert-Butyl 6-bromo-5-cyanopicolinate is unique due to the combination of the bromine and cyano groups, which can impart distinct reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(2,3)16-10(15)8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3 |
InChI Key |
AQTVSKRJJMIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


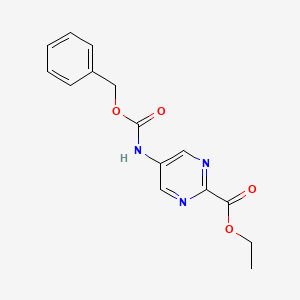
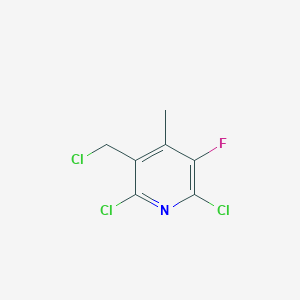
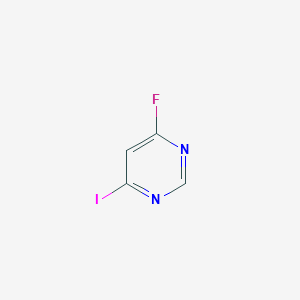
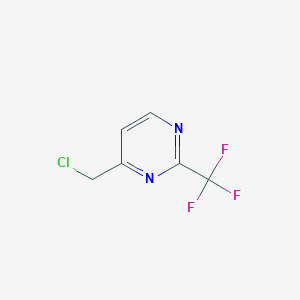
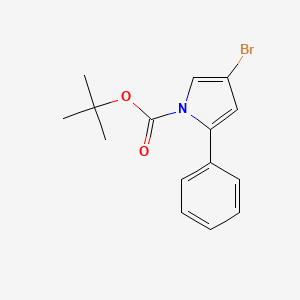
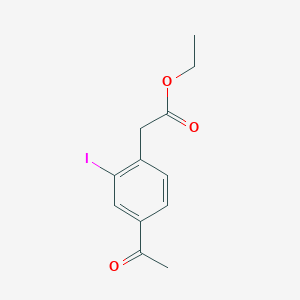
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
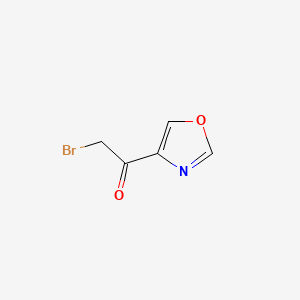
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
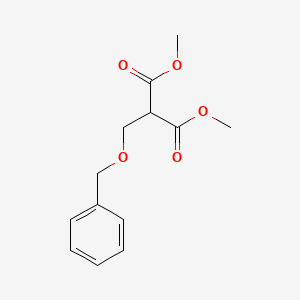
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
